2,4-Dichloro-6-fluoro-3-iodobenzaldehyde
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Overview
Description
2,4-Dichloro-6-fluoro-3-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H2Cl2FIO. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde typically involves the halogenation of a precursor benzaldehyde compound. The process includes:
Step 1: Chlorination of benzaldehyde to introduce chlorine atoms at the 2 and 4 positions.
Step 2: Fluorination to add a fluorine atom at the 6 position.
Step 3: Iodination to introduce an iodine atom at the 3 position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 2,4-dichloro-6-fluoro-3-iodobenzoic acid.
Reduction: Formation of 2,4-dichloro-6-fluoro-3-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-fluoro-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity. The halogen atoms can participate in halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
2,4-Dichloro-6-fluorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,4-Dichloro-3-iodobenzaldehyde: Lacks the fluorine atom, affecting its electronic properties.
2,6-Dichloro-4-iodobenzaldehyde: Different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde is unique due to the presence of all three halogen atoms (chlorine, fluorine, iodine) on the benzene ring, providing a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C7H2Cl2FIO |
---|---|
Molecular Weight |
318.90 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H2Cl2FIO/c8-4-1-5(10)3(2-12)6(9)7(4)11/h1-2H |
InChI Key |
DGCNLMZKHBGNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)I)Cl)C=O)F |
Origin of Product |
United States |
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